tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring
Preparation Methods
The synthesis of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of a nitro precursor using palladium on carbon (Pd/C) in ethanol .
Chemical Reactions Analysis
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of receptor-ligand interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It is utilized in the synthesis of more complex organic molecules that are used in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H29N3O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-14-12-15(13-20-17(14)21-9-5-6-10-21)16-8-7-11-22(16)18(23)24-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
DNEVHVHSCYLKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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